2,3,4,6-四-O-叔丁酰-β-D-半乳吡喃糖基异硫氰酸酯

描述

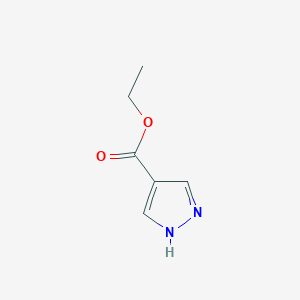

The compound 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate is a significant pharmaceutical and organic intermediate. It serves as a versatile precursor for the synthesis of various glycosyl derivatives, including thioureas, nucleosides, heterocyclic compounds, and polypeptides . This compound is derived from D-glucose and is synthesized through a multi-step reaction, which has been characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) .

Synthesis Analysis

The synthesis of 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate involves starting with D-glucose and proceeding through several steps to achieve the final product. The method developed for this synthesis is novel and allows for the production of the isothiocyanate derivative, which is crucial for further chemical transformations .

Molecular Structure Analysis

While the specific molecular structure analysis of 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate is not detailed in the provided papers, related compounds have been studied. For instance, the structure of a twisted amide derivative of glycoluril has been determined by X-ray diffraction, which shows significant ring strain and nonbonded interactions that cause dramatic twists in the molecule . This information can be indicative of the structural complexity that might be present in similar compounds.

Chemical Reactions Analysis

The compound has been used in the synthesis of enantiomerically pure carbene complexes, which are obtained by the addition of galactopyranosylamine to alkynylcarbene complexes. Subsequent treatment with tert-butyl isocyanide leads to the formation of isocyanide complexes and ketene imines, which spontaneously cyclize to produce galactopyranosylpyrroles. These pyrroles can form stable atropisomers, demonstrating the compound's reactivity and utility in creating complex organic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate are not explicitly discussed in the provided papers. However, the characterization techniques such as MS, NMR, and IR suggest that the compound has distinct spectral properties that can be used to confirm its identity and purity . The reactivity of the compound in forming various derivatives also indicates its chemical versatility and potential for use in a wide range of synthetic applications .

科学研究应用

高效液相色谱的手性衍生化2,3,4,6-四-O-苯甲酰-β-d-吡喃糖基异硫氰酸酯,2,3,4,6-四-O-叔丁酰-β-D-半乳吡喃糖基异硫氰酸酯的同类物,用于高效液相色谱中的手性衍生化。此应用促进了在非手性 RP-18 HPLC 色谱柱上分离源自各种氨基酸和 β-肾上腺素受体阻滞剂的非对映异构硫脲。同类物 2,3,4,6-四-O-叔丁酰-β-D-半乳吡喃糖基异硫氰酸酯在此情况下显示出较低的分离度,但对于此类分析技术而言仍然很重要 (Lobell & Schneider, 1993).

有机合成中的区域选择性糖基化该化合物用于区域选择性糖基化反应,特别是在特定二糖的合成中。此类应用对于合成复杂的碳水化合物结构至关重要,通常用于研究碳水化合物-蛋白质相互作用或合成特定的寡糖 (Osswald 等人,2003).

药物和有机中间体的合成此化合物作为一种多功能中间体,用于合成各种糖基衍生物,例如硫脲、核苷、杂环化合物和多肽。它在这些化合物合成中的作用突出了其在药物和有机化学中的重要性 (Zhou, 2006).

有机化学中的立体选择性合成它用于立体选择性合成过程,例如 Strecker 合成,在其中它充当手性助剂。此应用对于创建对映体纯化合物至关重要,这是药物化学的一个关键方面 (Kunz 等人,1988).

有机合成中的过渡金属配合物该化合物用于合成过渡金属配合物,特别是在形成异构半乳吡喃糖基吡咯中。这些配合物在各种有机反应中都有应用,并且可用于研究这些独特化合物的性质 (Aumann, 1994).

碳水化合物化学研究它在研究碳水化合物化学中的分子内酯交换和酰基迁移方面具有显著作用。这些研究有助于理解碳水化合物的反应性和稳定性,这在有机化学和生物化学领域具有价值 (Petrović 等人,2002).

属性

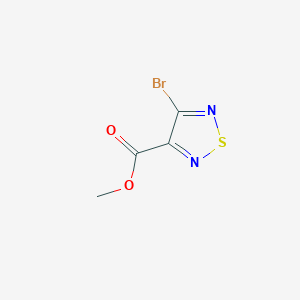

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16+,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEYERYMOHEQHK-ICBNADEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583709 | |

| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-pivaloyl-b-D-galactopyranosyl isothiocyanate | |

CAS RN |

147948-52-5 | |

| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)